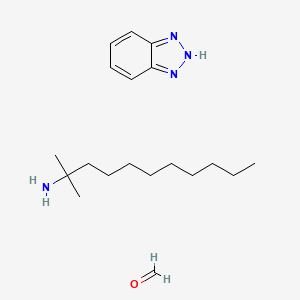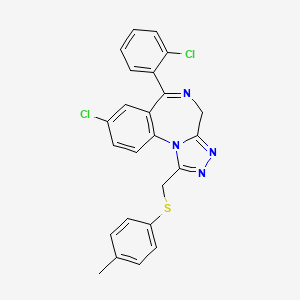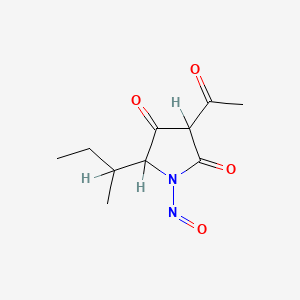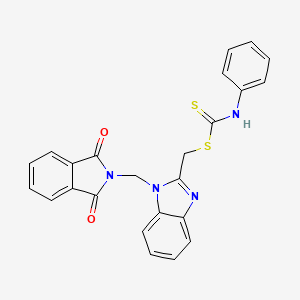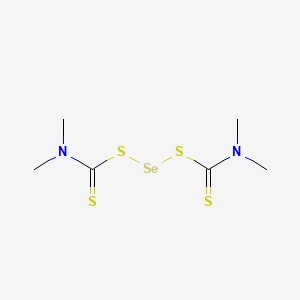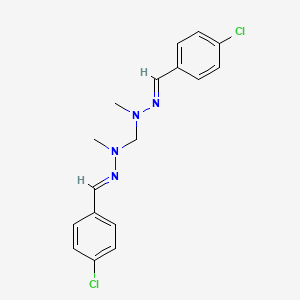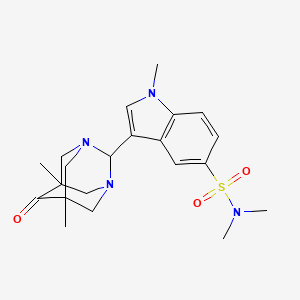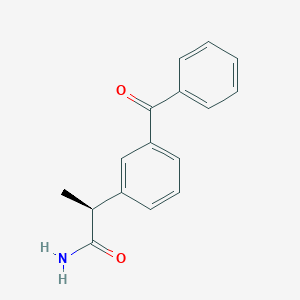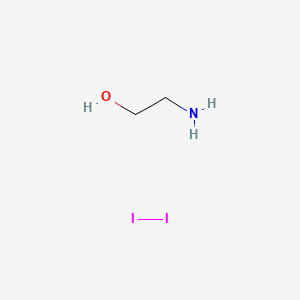
Acetamide, N-((5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-1H-imidazol-2-yl)methyl)-2,2,2-trifluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-((5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-1H-imidazol-2-yl)methyl)-2,2,2-trifluoro- is a complex organic compound with a unique structure that includes a trifluoromethyl group, an imidazole ring, and a dichlorophenylthio moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-((5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-1H-imidazol-2-yl)methyl)-2,2,2-trifluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
Acetamide, N-((5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-1H-imidazol-2-yl)methyl)-2,2,2-trifluoro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Acetamide, N-((5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-1H-imidazol-2-yl)methyl)-2,2,2-trifluoro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide, N-((5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-1H-imidazol-2-yl)methyl)-2,2,2-trifluoro-
- Acetamide, N-((5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-1H-imidazol-2-yl)methyl)-2,2,2-trifluoro-
Uniqueness
The uniqueness of Acetamide, N-((5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-1H-imidazol-2-yl)methyl)-2,2,2-trifluoro- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
178981-81-2 |
|---|---|
Fórmula molecular |
C16H16Cl2F3N3OS |
Peso molecular |
426.3 g/mol |
Nombre IUPAC |
N-[[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]methyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C16H16Cl2F3N3OS/c1-8(2)13-14(26-11-5-9(17)4-10(18)6-11)24(3)12(23-13)7-22-15(25)16(19,20)21/h4-6,8H,7H2,1-3H3,(H,22,25) |
Clave InChI |
GUMCGSYDLKPJDS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(N(C(=N1)CNC(=O)C(F)(F)F)C)SC2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-but-2-enedioic acid;2-[4-[2-(2-phenylsulfanylphenyl)ethanimidoyl]piperazin-1-yl]ethanol](/img/structure/B12710134.png)
![3-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl](2-phenoxyethyl)amino]propiononitrile](/img/structure/B12710140.png)
